5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide
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Overview
Description
The compound seems to be a derivative of 4-(4-bromophenyl)-thiazol-2-amine . These derivatives are known for their diverse pharmacological effects, including antimicrobial and anticancer activities .
Synthesis Analysis
A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these synthesized compounds were confirmed by physicochemical and spectral characteristics .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed by physicochemical and spectral characteristics .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazol-2-yl group in this compound suggests it could be effective against various bacterial strains. Research could explore its efficacy as a broad-spectrum antimicrobial agent, potentially leading to the development of new antibiotics .
Anticancer Research
Compounds with bromophenyl groups have been studied for their cytotoxic effects on cancer cells. This compound’s structure, which includes a 3-bromophenyl moiety, may indicate potential use in anticancer research, particularly in the synthesis of molecules that can induce apoptosis in tumor cells .
Neuroprotective Agents
The thiazole ring is a common feature in neuroprotective agents. This compound could be investigated for its potential to protect neuronal cells against oxidative stress and neurodegenerative diseases, possibly through the modulation of neurotransmitter systems .
Anti-inflammatory Applications
Due to the anti-inflammatory activities associated with thiazole derivatives, this compound could be a candidate for the development of new anti-inflammatory drugs. Its effect on inflammatory pathways and cytokine production would be a valuable area of study .
Antiviral Agents
The structural complexity of this compound, including the thiazole and furan rings, might offer antiviral capabilities. Research could focus on its potential to inhibit viral replication or its use as a scaffold for developing novel antiviral drugs .
Development of Diagnostic Agents
The bromophenyl component of this compound could be utilized in the development of diagnostic agents, particularly in imaging techniques like PET scans. It could serve as a precursor for radiolabeled compounds that target specific tissues or cellular processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-N-cyclopropylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S2/c19-12-3-1-2-11(8-12)15-10-25-18(21-15)24-9-14-6-7-16(23-14)17(22)20-13-4-5-13/h1-3,6-8,10,13H,4-5,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOLSORZGUDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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